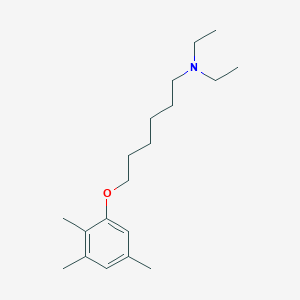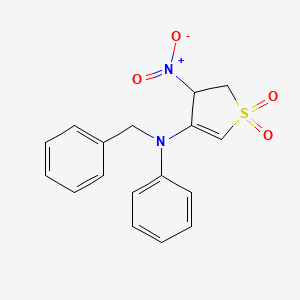
N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2,4-dibromophenyl)urea, commonly known as DBU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DBU belongs to the class of urea-based compounds and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of DBU is not fully understood. However, studies have suggested that DBU exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular pathways. DBU has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells, making DBU a potential anticancer agent.
Biochemical and Physiological Effects:
DBU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation. DBU has also been found to have a neuroprotective effect, where it protects neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DBU in lab experiments is its high degree of purity. DBU can be synthesized with a high degree of purity, making it an ideal compound for use in various biological assays. However, one of the limitations of using DBU is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on DBU. One potential direction is to investigate the potential of DBU as an anticancer agent. Further studies are needed to determine the mechanism of action of DBU and to evaluate its efficacy in treating various types of cancer. Another potential direction is to investigate the potential of DBU as a neuroprotective agent. Studies are needed to determine the mechanism of action of DBU in protecting neurons from oxidative stress and cell death. Finally, further studies are needed to evaluate the safety and toxicity of DBU in humans, which will be critical for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of DBU can be achieved through the reaction of 3-acetylphenyl isocyanate and 2,4-dibromophenyl isocyanate in the presence of a suitable base. The reaction yields DBU as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
DBU has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant antitumor, antifungal, and anti-inflammatory activities. DBU has also been investigated for its potential as an anticancer agent, where it has shown promising results in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(2,4-dibromophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBYNIWJSJPMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)


![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)

![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)